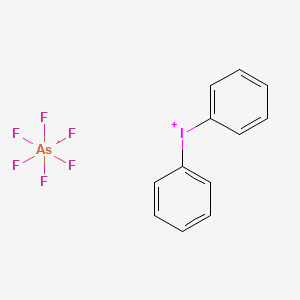

Diphenyliodonium hexafluoroarsenate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenyliodanium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.AsF6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4,5,6)7/h1-10H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGZTBBPOZNSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10AsF6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886495 | |

| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62613-15-4 | |

| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62613-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Diphenyliodonium Hexafluoroarsenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium hexafluoroarsenate is a chemical compound recognized for its dual applications, primarily as a photoacid generator in polymer chemistry and, more pertinently to the biomedical field, through the action of its diphenyliodonium (DPI) cation, as a potent inhibitor of NADPH oxidases (NOX). This guide focuses on the latter, delineating the core mechanism of action of the DPI cation as a pan-inhibitor of the NOX family of enzymes. Inhibition of these enzymes curtails the production of reactive oxygen species (ROS), a key signaling molecule in a myriad of physiological and pathophysiological processes. Consequently, DPI modulates downstream signaling cascades, including the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and apoptosis. This document provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Introduction

While this compound is widely utilized in industrial applications as a photoinitiator for cationic polymerization due to its ability to generate a strong Brønsted acid upon UV irradiation, the diphenyliodonium (DPI) cation is a subject of intense interest in biomedical research.[1] The DPI cation is a well-established inhibitor of flavoenzymes, with its most notable targets being the NADPH oxidases (NOX).[2] The NOX family of enzymes are critical producers of reactive oxygen species (ROS), which act as second messengers in numerous cellular processes. By inhibiting NOX enzymes, DPI effectively reduces ROS levels, thereby influencing a wide range of cellular functions and signaling pathways. This guide will provide a detailed exploration of the molecular mechanisms through which the diphenyliodonium cation exerts its biological effects, with a focus on its role as a NOX inhibitor.

Core Mechanism of Action: Inhibition of NADPH Oxidase

The primary mechanism of action of the diphenyliodonium cation in a biological context is the irreversible inhibition of NADPH oxidases. NOX enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O₂⁻) or hydrogen peroxide (H₂O₂). DPI acts as a flavoprotein inhibitor, targeting the flavin adenine dinucleotide (FAD) binding site of the NOX enzymes.[2] This inhibition prevents the electron transfer from NADPH, thereby blocking the production of ROS. The inhibitory effect of DPI is not specific to a single NOX isoform but rather acts as a pan-NOX inhibitor.

Downstream Effects on Reactive Oxygen Species (ROS) Production

The inhibition of NOX enzymes by DPI leads to a significant reduction in intracellular and extracellular ROS levels. ROS, including superoxide and hydrogen peroxide, are crucial signaling molecules that can modulate the activity of various proteins and transcription factors. A decrease in ROS levels due to DPI treatment can have profound effects on cellular signaling, leading to the modulation of pathways involved in inflammation, cell growth, and apoptosis.[3]

Impact on Key Signaling Pathways

The reduction of ROS by diphenyliodonium significantly impacts major downstream signaling cascades, primarily the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. Its activation is often dependent on ROS. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, which often involves ROS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By reducing ROS levels, DPI can inhibit the activation of the IKK complex, thereby preventing IκB degradation and subsequent NF-κB nuclear translocation and transcriptional activity.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including ERK, JNK, and p38, are critical regulators of cell proliferation, differentiation, and stress responses. ROS can activate these pathways. For instance, oxidative stress is a known activator of the JNK and p38 pathways, which are often associated with apoptosis and inflammatory responses. Conversely, the ERK pathway is typically linked to cell survival and proliferation. By attenuating ROS production, diphenyliodonium can lead to a de-activation of the stress-related JNK and p38 pathways, while potentially also affecting the ERK pathway, depending on the cellular context. This modulation of MAPK signaling contributes to the anti-proliferative and anti-inflammatory effects of DPI.

Quantitative Data

The inhibitory potency of diphenyliodonium and its analogs varies across different NOX isoforms and other flavoenzymes, highlighting its pan-inhibitory nature and potential for off-target effects.

| Compound | Target | IC50 | Cell Line/System | Reference |

| Diphenyleneiodonium (DPI) | NOX1 | 233 ± 122 nM | HEK293 cells | [4] |

| Diphenyleneiodonium (DPI) | NOX2 | - | Differentiated HL-60 cells | [4] |

| Diphenyleneiodonium (DPI) | NOX4 | - | HEK293 cells | [4] |

| Diphenyleneiodonium (DPI) | NOX5 | - | UACC-257 cells | [4] |

| Diphenyleneiodonium (DPI) | DUOX2 | 6488 ± 1626 nM | HEK293 DUOX2/DUOXA2 cells | [4] |

| Diphenyleneiodonium chloride | iNOS | 50 nM | - | [5] |

| Diphenyleneiodonium chloride | eNOS | 0.3 µM | - | [5] |

| Diphenyleneiodonium (DPI) | HT-29 cell proliferation | ~450 nM | HT-29 cells | [4] |

Experimental Protocols

NADPH Oxidase Activity Assay (Lucigenin-based)

This protocol measures NADPH oxidase activity by detecting superoxide production through the chemiluminescence of lucigenin.

Methodology:

-

Cell Preparation and Lysis: Culture cells (e.g., H9C2 rat cardiomyoblasts) to the desired confluency. After experimental intervention, lyse the cells in a suitable buffer (e.g., 20 mmol/L KH2PO4, 1 mmol/L PMSF, 1 mmol/L EDTA, pH 7.0).[4]

-

Centrifugation: Centrifuge the cell lysate at 3000 rpm for 10 minutes to pellet cellular debris.[4]

-

Sample Preparation: Transfer the supernatant to a 96-well microplate.

-

Lucigenin Incubation: Incubate the samples with 5 µmol/L lucigenin for 2 minutes.[4]

-

Initiation of Reaction: Add 100 µmol/L NADPH as a substrate to initiate the reaction.[4]

-

Measurement: Immediately measure the chemiluminescent signal using a luminometer at regular intervals (e.g., every 15 seconds for 3 minutes).[4]

-

Data Analysis: Determine the rate of superoxide production. Measure the protein concentration of the cell lysates (e.g., using a BCA or Bradford assay) and express the NADPH oxidase activity as µmol per mg of protein per minute.[4]

Intracellular ROS Detection Assay (DCFH-DA based)

This protocol measures total intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Methodology:

-

Cell Seeding: Seed adherent cells (e.g., 2 × 10⁵ HCT116 cells per well) in a 24-well plate and culture overnight.[6]

-

DCFH-DA Solution Preparation: Prepare a fresh 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a working concentration (e.g., 20 µM) in pre-warmed serum-free medium.[6][7]

-

Cell Staining: Remove the culture medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.[6][7]

-

Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium and twice with 1x PBS.[6]

-

Image Acquisition: Add 1x PBS to each well and immediately acquire fluorescent images using a fluorescence microscope with a filter set appropriate for GFP/FITC.[6]

-

Data Analysis: Measure the fluorescence intensity and normalize it to the cell number or a control group to determine the relative change in ROS levels.

Cell Viability Assay (MTT based)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 72 hours).[8]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

-

Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm or 590 nm using a microplate reader.[8]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Off-Target Effects

It is crucial for researchers and drug development professionals to be aware of the off-target effects of diphenyliodonium. As a general flavoprotein inhibitor, DPI can inhibit other enzymes besides NADPH oxidases, such as nitric oxide synthases (NOS), xanthine oxidase, and mitochondrial complex I.[9][10] These off-target effects can contribute to the overall biological activity of the compound and should be considered when interpreting experimental results. For example, inhibition of NOS can affect vasodilation and neurotransmission, while inhibition of mitochondrial complex I can impact cellular energy metabolism.

Conclusion

This compound, through its diphenyliodonium cation, acts as a potent, pan-isoform inhibitor of NADPH oxidases. This primary mechanism of action leads to a significant reduction in cellular reactive oxygen species, which in turn modulates key signaling pathways such as NF-κB and MAPK. These effects culminate in anti-inflammatory, anti-proliferative, and potentially pro-apoptotic outcomes, making diphenyliodonium and its analogs valuable tools for research and potential starting points for the development of therapeutics targeting diseases with an underlying oxidative stress component. However, the compound's lack of specificity, with known off-target effects on other flavoenzymes, necessitates careful experimental design and interpretation of results. This guide provides the foundational knowledge and methodologies for researchers to effectively study and utilize diphenyliodonium in their investigations.

References

- 1. This compound | 62613-15-4 | Benchchem [benchchem.com]

- 2. Characterization of Potent and Selective Iodonium-Class Inhibitors of NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of NADPH Oxidase Activity [bio-protocol.org]

- 5. Diphenyleneiodonium chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Reaction of reduced flavins and flavoproteins with diphenyliodonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Diphenyleneiodonium Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenyliodonium Hexafluoroarsenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium hexafluoroarsenate (DPI-HFA) is a photoinitiator belonging to the onium salt family. It is primarily utilized as a photoacid generator (PAG) in cationic polymerization processes. Upon exposure to ultraviolet (UV) radiation, DPI-HFA undergoes photolysis to produce a strong Brønsted acid, which can initiate the polymerization of various monomers. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and applications of this compound, with a focus on its role in cationic polymerization and its potential in photodynamic therapy.

Core Properties

This compound is a white to off-white crystalline powder. Its core chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 62613-15-4 |

| Molecular Formula | C₁₂H₁₀AsF₆I |

| Molecular Weight | 470.02 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 129.0 - 132.0 °C |

| Solubility | Soluble in methanol and other polar organic solvents, insoluble in water. |

| IUPAC Name | diphenyliodanium;hexafluoroarsenic(1-) |

| Synonyms | Diphenyliodoniumhexafluoroarsenate(V)97%, this compound(1-), hexafluoro-arsenate(1-)diphenyliodonium |

Spectroscopic and Photochemical Data

The photochemical activity of this compound is central to its function as a photoinitiator. Key spectroscopic and photochemical data are presented below.

| Parameter | Value |

| Absorption Maximum (λmax) | 227 nm |

| Molar Extinction Coefficient (ε) | 17,800 L mol⁻¹ cm⁻¹ at 227 nm |

| Quantum Yield (Φ) | Data for direct photolysis is not readily available. For anthracene-sensitized photolysis of diphenyliodonium salts, quantum efficiencies of approximately 0.1 have been reported[1]. |

Synthesis and Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a diaryliodonium salt with a common counterion, followed by an anion exchange reaction.[2]

Step 1: Synthesis of a Diaryliodonium Salt (e.g., Diphenyliodonium Chloride)

This step can be accomplished through various methods, including the reaction of iodosylbenzene with iodobenzene in the presence of an acid.

Step 2: Anion Exchange

The diaryliodonium salt from Step 1 is dissolved in a suitable solvent, such as water or a polar organic solvent. A source of the hexafluoroarsenate anion, commonly potassium hexafluoroarsenate (KAsF₆) or silver hexafluoroarsenate (AgAsF₆), is then added to the solution. The reaction is driven to completion by the precipitation of an insoluble salt (e.g., KCl or AgCl), which is subsequently removed by filtration. The desired this compound is then isolated from the filtrate, often by solvent evaporation and recrystallization.[2]

Experimental Protocol for Cationic Polymerization

The following is a general protocol for the use of this compound as a photoinitiator in cationic polymerization.

Materials:

-

Monomer (e.g., epoxide, vinyl ether)

-

This compound (photoinitiator)

-

Solvent (if required, e.g., dichloromethane)

-

UV light source

Procedure:

-

Prepare a solution of the monomer and this compound in the chosen solvent. The concentration of the photoinitiator typically ranges from 0.1 to 5 mol%.

-

The solution is then exposed to a UV light source of appropriate wavelength (e.g., 254 nm) and intensity.

-

The polymerization process is monitored for changes in viscosity, temperature, or by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the monomer's characteristic absorption bands.

-

The resulting polymer is then isolated and purified as required.

Mechanism of Action

Cationic Polymerization Initiation

The primary application of this compound is as a photoacid generator for cationic polymerization. The process is initiated by the absorption of UV light, leading to the photolysis of the diphenyliodonium cation.[2] This photolytic cleavage can proceed via two main pathways:

-

Direct Photolysis: The diphenyliodonium cation directly absorbs a photon, leading to the homolytic cleavage of a carbon-iodine bond. This generates a phenyl radical and a phenyliodonium radical cation.

-

Photosensitization: In the presence of a photosensitizer, the sensitizer absorbs light at a longer wavelength and then transfers energy to the diphenyliodonium salt, initiating its decomposition.

The reactive species generated during photolysis subsequently react with the solvent or monomer to produce a strong Brønsted acid (HAsF₆). This superacid then protonates the monomer, initiating the cationic polymerization chain reaction.[2]

Photodynamic Therapy (Potential Application)

While less common, diphenyliodonium salts have been investigated for their potential in photodynamic therapy (PDT). In this context, the compound acts as a photosensitizer. Upon activation by light of a specific wavelength, it can generate reactive oxygen species (ROS), such as singlet oxygen and free radicals, which are cytotoxic to cancer cells.

The proposed mechanism involves the photosensitizer absorbing light energy, transitioning to an excited triplet state, and then transferring this energy to molecular oxygen to create ROS. These ROS can then induce apoptosis or necrosis in tumor cells.

Toxicity and Safety

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| Acute Toxicity, Oral | Fatal if swallowed. |

| Acute Toxicity, Dermal | Toxic in contact with skin. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Acute Toxicity, Inhalation | Fatal if inhaled. |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. |

Cytotoxicity Data: Specific and consistent IC50 values for this compound against various cancer cell lines are not widely reported in the available literature. The cytotoxicity of diphenyliodonium salts is an area of ongoing research.

Conclusion

This compound is a highly efficient photoacid generator with significant applications in cationic polymerization for industries such as coatings, adhesives, and 3D printing. Its ability to generate a strong acid upon UV irradiation makes it a valuable tool for initiating the polymerization of a wide range of monomers. While its application in photodynamic therapy is still under exploration, the fundamental photochemical properties of diphenyliodonium salts suggest potential for further development in this area. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound. Further research is warranted to fully elucidate its photophysical properties, such as the quantum yield of direct photolysis, and to explore its full potential in various scientific and industrial applications.

References

Diphenyliodonium hexafluoroarsenate chemical properties

An In-depth Technical Guide to Diphenyliodonium Hexafluoroarsenate

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound (DPI-HFA).

Core Chemical Properties

This compound is a prominent member of the onium salt family, widely recognized for its efficacy as a photoacid generator (PAG).[1] It is a white to off-white crystalline powder.[2][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62613-15-4 | [1][4] |

| Molecular Formula | C₁₂H₁₀AsF₆I | [1][2][][4][5] |

| Molecular Weight | 470.02 g/mol | [1][][4][5] |

| Appearance | White to almost white powder/crystal | [1][2][] |

| Melting Point | 129.0 - 132.0 °C | [1][6] |

| Purity | >97.0% to >98.0% (T)(HPLC) | [2][] |

| IUPAC Name | diphenyliodanium;hexafluoroarsenic(1-) | [1][5] |

Mechanism of Action: Photoacid Generation

DPI-HFA's primary application is as a photoinitiator for cationic polymerization.[1] Upon irradiation with ultraviolet (UV) light, it undergoes photolysis to generate hexafluoroarsenic acid (HAsF₆), a strong Brønsted acid.[1] This superacid then acts as a catalyst to initiate the polymerization of monomers like epoxides and vinyl ethers.[1]

The process begins when the diphenyliodonium cation, the primary chromophore, absorbs a photon in the UV spectrum (absorption maximum at 227 nm), promoting it from its ground state (S₀) to an excited singlet state (S₁).[1] From this excited state, the molecule undergoes irreversible photolysis through two main pathways:

-

Direct Photolysis: The excited diphenyliodonium cation undergoes homolytic cleavage of the carbon-iodine bond. This cleavage results in the formation of a phenyl radical and an iodonium radical cation.[1]

-

Photosensitization: In some systems, a photosensitizer absorbs light and transfers energy to the DPI-HFA, initiating its decomposition.

The reactive species generated then react with the solvent or monomer to produce the strong acid (HAsF₆), which initiates the cationic polymerization chain reaction. The hexafluoroarsenate anion (AsF₆⁻) is crucial as its corresponding acid is a superacid, contributing to a high polymerization rate.[1]

Caption: Photoinitiation mechanism of DPI-HFA for cationic polymerization.

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing DPI-HFA is a two-step process involving the creation of a diphenyliodonium salt with a more common anion, followed by an anion exchange (metathesis) reaction.[1]

Step 1: Synthesis of Diphenyliodonium Halide/Bisulfate This step involves the acid-catalyzed condensation of aryl precursors.[1]

-

Materials: (Diacetoxyiodo)benzene, Benzene, Sulfuric acid.

-

Methodology:

-

Oxidize an iodoarene, such as iodobenzene, to a hypervalent iodine(III) intermediate like (diacetoxyiodo)benzene.[1]

-

React this intermediate with an excess of an arene, such as benzene, in the presence of a strong protic acid catalyst, typically sulfuric acid.[1]

-

The acid facilitates the electrophilic attack of the iodine(III) species onto the second aromatic ring, forming the diphenyliodonium cation.[1] The counterion will be the conjugate base of the acid used (e.g., bisulfate).

-

Step 2: Anion Exchange to Hexafluoroarsenate This step replaces the initial anion with the desired hexafluoroarsenate.[1]

-

Materials: Diphenyliodonium bisulfate (from Step 1), Potassium hexafluoroarsenate (KAsF₆) or Silver hexafluoroarsenate (AgAsF₆), appropriate solvent (e.g., water or a polar organic solvent).

-

Methodology:

-

Dissolve the diphenyliodonium salt from Step 1 in a suitable solvent.[1]

-

Add a stoichiometric amount of a hexafluoroarsenate salt (e.g., KAsF₆ or AgAsF₆).[1]

-

The reaction is driven to completion by the precipitation of an insoluble salt (e.g., K₂SO₄ or Ag₂SO₄).[1]

-

Remove the precipitate by filtration.

-

The desired this compound is isolated from the filtrate, typically by solvent evaporation or precipitation.

-

Caption: General workflow for the synthesis of DPI-HFA.

Application in Cationic Photopolymerization

DPI-HFA is used to initiate the polymerization of various monomers for applications in coatings, adhesives, and 3D printing.[1][7]

-

Materials: Cationically polymerizable monomers (e.g., cyclohexene oxide, epichlorohydrin, bisphenol-A-diglycidyl ether), this compound (photoinitiator), optional photosensitizer (e.g., camphorquinone for visible light initiation), solvent (if necessary).[8]

-

Methodology:

-

Formulation: In a light-protected environment, prepare a homogenous mixture of the monomer(s) and the DPI-HFA initiator (typically at a low weight percentage). If using a photosensitizer for visible light curing, add it to the mixture.

-

Application: Apply the resin formulation to a substrate or fill a mold as required by the application.

-

Curing: Expose the formulation to a suitable light source (e.g., a UV lamp or a high-intensity visible light source if a sensitizer is used).[8] The irradiation time will depend on the lamp intensity, initiator concentration, and layer thickness.

-

Analysis: The extent of polymerization (degree of conversion) can be quantified using techniques like Fourier-transform infrared spectroscopy (FTIR) by monitoring the decrease in the characteristic absorption band of the monomer's reactive group (e.g., the epoxide ring).

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Fatal if swallowed or inhaled.[6] Very toxic to aquatic life with long-lasting effects.[6]

-

Handling: Use only in a well-ventilated area or outdoors.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[6] Avoid release to the environment.[6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] A recommended storage temperature is 0-10°C.[]

References

- 1. This compound | 62613-15-4 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | C12H10AsF6I | CID 2737135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 62613-15-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Synthesis of Diphenyliodonium Hexafluoroarsenate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for diphenyliodonium hexafluoroarsenate, a prominent photoacid generator used in various industrial and research applications, including cationic polymerization and drug development. The synthesis is typically achieved through a two-step process involving the initial preparation of a diphenyliodonium salt with a common counterion, followed by an anion exchange reaction to introduce the hexafluoroarsenate anion.

Experimental Protocols

The synthesis of this compound is presented here in two main stages:

Stage 1: Synthesis of Diphenyliodonium Iodide

This procedure is adapted from a well-established method for preparing a stable diphenyliodonium salt precursor.[1]

Methodology:

-

In a suitable reaction vessel, a mixture of iodosobenzene (22 g, 0.1 mole) and iodoxybenzene (24 g, 0.1 mole) is prepared.

-

To this mixture, 200 ml of 1 N sodium hydroxide is added.

-

The resulting slurry is stirred gently at room temperature for 24 hours. The reaction is catalyzed by hydroxide ions.[1]

-

After 24 hours, the brown slurry is diluted with 1 liter of cold water and stirred thoroughly.

-

Once the solid material has settled, the supernatant liquid, containing dissolved diphenyliodonium iodate, is decanted through a filter.

-

The remaining solid residue is extracted twice more with 500 ml portions of water, with the extracts being decanted through the same filter.

-

The combined aqueous filtrates are then treated with a solution of potassium iodide (20 g, 0.12 mole) in water.

-

A bulky white precipitate of diphenyliodonium iodide forms and is allowed to stand for one to two hours with occasional shaking to ensure complete precipitation.

-

The diphenyliodonium iodide is collected by suction filtration, washed with water, and dried at room temperature.

Stage 2: Anion Exchange to form this compound

This second stage involves a metathesis reaction where the iodide anion of the precursor is exchanged for the hexafluoroarsenate anion.[2] This process is driven by the precipitation of an insoluble silver salt.[2] The following protocol is based on a similar, well-documented anion exchange reaction for a different diphenyliodonium salt.[3]

Methodology:

-

Diphenyliodonium iodide, the product from Stage 1, is dissolved in a suitable solvent, typically water or a polar organic solvent.

-

In a separate container, an equimolar amount of a hexafluoroarsenate salt, such as silver hexafluoroarsenate (AgAsF₆) or potassium hexafluoroarsenate (KAsF₆), is dissolved in the same solvent.[2]

-

The solution containing the hexafluoroarsenate salt is added to the diphenyliodonium iodide solution with stirring.

-

If silver hexafluoroarsenate is used, a precipitate of silver iodide (AgI) will form, driving the reaction to completion. If potassium hexafluoroarsenate is used, the less soluble potassium iodide may precipitate, though silver salts are often preferred for their more complete precipitation of the halide.

-

The precipitated silver or potassium salt is removed by filtration.

-

The filtrate, containing the desired this compound, is then concentrated under reduced pressure to yield the final product.

-

The resulting solid can be further purified by recrystallization from an appropriate solvent system.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and the final product.

Table 1: Reactant and Product Data for Diphenyliodonium Iodide Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles Used | Mass Used (g) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Iodosobenzene | C₆H₅IO | 220.01 | 0.1 | 22 | |||

| Iodoxybenzene | C₆H₅IO₂ | 236.01 | 0.1 | 24 | |||

| Potassium Iodide | KI | 166.00 | 0.12 | 20 | |||

| Diphenyliodonium Iodide | C₁₂H₁₀I₂ | 408.02 | 29-30 | 70-72 |

Data adapted from Organic Syntheses, Coll. Vol. 3, p. 483 (1955).[1]

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 62613-15-4 |

| Molecular Formula | C₁₂H₁₀AsF₆I |

| Molecular Weight ( g/mol ) | 470.02[2][4] |

| Appearance | White to almost white powder[2] |

| Melting Point (°C) | 129.0 - 132.0[2] |

Synthesis Pathway Visualization

The following diagram illustrates the two-stage synthesis of this compound.

Caption: Overall synthesis pathway for this compound.

References

In-Depth Technical Guide: UV Absorption Spectrum of Diphenyliodonium Hexafluoroarsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of diphenyliodonium hexafluoroarsenate, a prominent photoacid generator (PAG). The document details its spectral properties, the experimental context for these measurements, and the mechanistic implications of its UV absorption.

Core Spectroscopic Data

The primary UV absorption feature of this compound is a strong absorbance band in the far-UV region. This absorption is attributed to a π-π* electronic transition within the phenyl rings of the diphenyliodonium cation, which acts as the principal chromophore[1]. Quantitative data regarding the absorption maximum is summarized in the table below.

| Parameter | Value | Compound Class |

| Absorption Maximum (λmax) | 227 nm | Diphenyliodonium Photoacid Generators |

| Molar Absorptivity (ε) at λmax | 17,800 L mol-1 cm-1 | Diphenyliodonium Photoacid Generators |

Experimental Protocol: UV-Vis Spectroscopy of Photoacid Generators

While a specific, detailed experimental protocol for obtaining the UV-Vis spectrum of this compound is not explicitly available in the reviewed literature, a general methodology can be constructed based on standard practices for analyzing organic compounds, particularly photoacid generators.

Objective: To determine the UV-Vis absorption spectrum of this compound and identify its absorption maximum (λmax) and molar absorptivity (ε).

Materials and Equipment:

-

This compound (purity ≥98%)

-

Spectroscopic grade solvent (e.g., acetonitrile or methanol)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (typically 200-400 nm). Acetonitrile and methanol are common choices for onium salts.

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.). A common concentration for initial analysis is in the range of 1 x 10-5 to 1 x 10-4 M.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer's recommended time to ensure a stable baseline.

-

Set the wavelength range to be scanned (e.g., 200 - 400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place it in the reference beam path of the spectrophotometer. If using a single-beam instrument, first measure the absorbance of the solvent-filled cuvette and subtract this from the sample measurement.

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

-

Place the sample-filled cuvette in the sample beam path.

-

Initiate the scan to record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).

-

Photodecomposition Pathway

Upon absorption of UV radiation, this compound undergoes photolysis, leading to the generation of a strong Brønsted acid (hexafluoroarsenic acid, HAsF6). This process is central to its function as a photoacid generator in applications such as cationic polymerization. The generally accepted mechanism for the direct photolysis of diphenyliodonium salts was proposed by Crivello.

Caption: Photolysis mechanism of this compound.

The process begins with the absorption of a UV photon, promoting the diphenyliodonium cation to an excited state. This is followed by the homolytic cleavage of a carbon-iodine bond, yielding a phenyl radical and a phenyliodonium radical cation. The highly reactive phenyliodonium radical cation then abstracts a hydrogen atom from a surrounding molecule (such as a solvent or monomer), resulting in the formation of phenyliodide, another phenyl radical, and a protonated species. This proton, in the presence of the non-nucleophilic hexafluoroarsenate anion, acts as a powerful Brønsted acid, capable of initiating cationic polymerization.

References

Diphenyliodonium Hexafluoroarsenate: A Comprehensive Technical Guide

CAS Number: 62613-15-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diphenyliodonium hexafluoroarsenate, a versatile and highly reactive compound. This document details its chemical and physical properties, synthesis, and primary applications, with a focus on its role as a powerful photoinitiator in cationic polymerization. While its direct application in photodynamic therapy as a photosensitizer is not extensively documented in scientific literature, this guide will also touch upon the broader context of iodonium salts in biomedical research.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₀AsF₆I |

| Molecular Weight | 470.02 g/mol [1] |

| Melting Point | 129-132 °C |

| Appearance | White to almost white powder to crystal |

| Purity | >98.0% (typically analyzed by HPLC) |

| UV Absorption Maximum (λmax) | 227 nm |

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the formation of a diphenyliodonium salt with a more common counter-ion, such as a halide or bisulfate. The second step is an anion exchange reaction to introduce the hexafluoroarsenate anion.[2]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Diphenyliodonium Bisulfate

-

Reaction Setup: In a well-ventilated fume hood, combine iodobenzene and an excess of benzene in a reaction vessel equipped with a stirrer and cooling capabilities.

-

Acid-Catalyzed Condensation: Slowly add a strong protic acid, such as sulfuric acid, to the mixture while maintaining a low temperature. The acid facilitates the electrophilic attack of the iodine(III) species onto the second aromatic ring.[2]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by carefully adding it to ice-water. The crude diphenyliodonium bisulfate will precipitate out of the solution.

-

Purification: Isolate the precipitate by filtration, wash it with cold water and a suitable organic solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry it under vacuum.

Step 2: Anion Exchange to this compound

-

Dissolution: Dissolve the synthesized diphenyliodonium bisulfate in a suitable solvent, such as water or a polar organic solvent.

-

Anion Exchange: Add a solution of a hexafluoroarsenate salt, such as potassium hexafluoroarsenate (KAsF₆), to the diphenyliodonium bisulfate solution.[2]

-

Precipitation: The desired this compound, being less soluble, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with water to remove any remaining inorganic salts, and then with a non-polar organic solvent to aid in drying.

-

Drying: Dry the final product under vacuum to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Application as a Photoinitiator for Cationic Polymerization

This compound is a highly efficient photoinitiator for cationic polymerization. Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to generate a strong Brønsted acid (hexafluoroarsenic acid), which then initiates the polymerization of various monomers, such as epoxides and vinyl ethers.[2]

Mechanism of Photoinitiation

The photoinitiation process can be summarized in the following steps:

-

Photoexcitation: The diphenyliodonium cation absorbs a photon of UV light, promoting it to an excited state.

-

Homolytic Cleavage: The excited diphenyliodonium cation undergoes homolytic cleavage to form a phenyl radical and an iodobenzene radical cation.[2]

-

Hydrogen Abstraction: The highly reactive radical cation abstracts a hydrogen atom from a suitable donor (e.g., a solvent or monomer molecule).

-

Proton Generation: This hydrogen abstraction results in the formation of a proton (H⁺).

-

Acid Formation: The proton combines with the hexafluoroarsenate anion (AsF₆⁻) to generate the superacid, hexafluoroarsenic acid (HAsF₆).

-

Initiation of Polymerization: The generated superacid protonates a monomer molecule, creating a carbocation that initiates the cationic polymerization chain reaction.

Caption: Signaling pathway of photoinitiated cationic polymerization.

Experimental Protocol: Cationic Polymerization of Cyclohexene Oxide

This protocol provides a general procedure for the photoinitiated cationic polymerization of an epoxide monomer, cyclohexene oxide, using this compound.

-

Monomer and Initiator Preparation: In a suitable reaction vessel, dissolve a known amount of this compound (e.g., 1-5 mol%) in purified cyclohexene oxide monomer. The reaction should be protected from ambient light.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit cationic polymerization.

-

UV Irradiation: Expose the reaction mixture to a UV light source with an appropriate wavelength (e.g., 254 nm) and intensity. The irradiation time will depend on the desired conversion and the specific reaction conditions. For some systems, complete curing to a solid polymer can be achieved in less than 30 minutes.[3]

-

Monitoring Polymerization: The progress of the polymerization can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy (by observing the disappearance of the epoxide peak) or by measuring the viscosity of the reaction mixture.

-

Termination and Polymer Isolation: After the desired level of polymerization is reached, the reaction can be terminated by adding a small amount of a nucleophilic agent, such as an amine or alcohol. The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.[3]

Role in Drug Development and Biological Systems

While this compound is a well-established photoinitiator in materials science, its direct application in drug development, particularly as a photosensitizer in photodynamic therapy (PDT) for cancer treatment, is not well-documented in the scientific literature. PDT typically utilizes photosensitizing agents that, upon activation with a specific wavelength of light, generate reactive oxygen species (ROS) to induce cell death in targeted tissues.[4][5]

Therefore, while the underlying principles of light-induced reactivity of iodonium salts could suggest potential for biological applications, further research is required to establish the efficacy and safety of this compound as a therapeutic agent. Its primary and well-characterized role remains in the field of polymer chemistry.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

-

Fatal if swallowed.

-

Toxic in contact with skin.

-

Causes skin irritation.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly effective photoinitiator for cationic polymerization, finding widespread use in applications requiring rapid UV curing. Its mechanism of action, involving the photogeneration of a superacid, is well understood. While the potential for iodonium salts in biomedical applications exists, the specific role of this compound in drug development and photodynamic therapy remains an area for future investigation. Researchers and professionals working with this compound should be well-versed in its properties, synthesis, and applications, and adhere to strict safety protocols.

References

- 1. Diphenyl ditelluride anticancer activity and DNA topoisomerase I poisoning in human colon cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 62613-15-4 | Benchchem [benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]

- 5. Recent Advances in Photodynamic Therapy for Cancer and Infectious Diseases - Advanced Science News [advancedsciencenews.com]

A Comprehensive Technical Guide to the Physical Properties of Diphenyliodonium Hexafluoroarsenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium hexafluoroarsenate (DPI-HFA) is a photoinitiator and photoacid generator belonging to the onium salt family. Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to produce a strong Brønsted acid, hexafluoroarsenic acid (HAsF₆). This generated acid can initiate cationic polymerization of various monomers, making it a valuable tool in polymer chemistry, coatings, adhesives, and advanced materials manufacturing.[1] Its applications also extend to photodynamic therapy, where it can act as a photosensitizer to target and destroy malignant cells.[] This guide provides an in-depth overview of the core physical properties of this compound, along with detailed experimental protocols and reaction pathways.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀AsF₆I | [1][3] |

| Molecular Weight | 470.02 g/mol | [1][3] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 129.0 - 132.0 °C | [1] |

| Solubility | Soluble in Methanol | |

| Storage Temperature | 0-10°C, protected from light and heat | [] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle. The dry, powdered sample is then packed into the sealed end of a glass capillary tube to a height of approximately 3 mm. This is achieved by tapping the open end of the tube on a hard surface to allow the powder to settle at the bottom.[4]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of approximately 3°C per minute until the temperature is about 10°C below the expected melting point. The heating rate is then reduced to 1°C per minute to allow for accurate observation.[4]

-

Observation: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.[5] For a pure substance, this range is typically narrow.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is a crucial preliminary step in many experimental designs.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Selection of solvents (e.g., methanol, water, acetone, dichloromethane, toluene)

Procedure:

-

Sample Preparation: A small, consistent amount (e.g., 10 mg) of this compound is added to a series of test tubes.

-

Solvent Addition: A fixed volume (e.g., 1 mL) of each solvent to be tested is added to the respective test tubes.

-

Mixing: The test tubes are agitated, for instance by using a vortex mixer, for a set period (e.g., 1 minute) to ensure thorough mixing.

-

Observation: The samples are visually inspected for dissolution. The solubility is typically categorized as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

Synthesis and Reaction Pathways

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process: the formation of a diaryliodonium salt with a more common counterion, followed by an anion exchange.[1]

Photolysis Mechanism

Upon irradiation with UV light, this compound undergoes photolysis, leading to the generation of a strong Brønsted acid. This process can proceed through two primary pathways: homolytic and heterolytic cleavage.[1][6][7]

References

- 1. This compound | 62613-15-4 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]

The Rise of Diaryliodonium Salts in Photochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaryliodonium salts have emerged from relative obscurity to become powerful and versatile reagents in modern photochemistry. Initially explored for their utility as photoacid generators in cationic polymerizations, their applications have expanded dramatically with the advent of photoredox catalysis.[1][2] These air- and moisture-stable compounds serve as potent arylating agents, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds under mild, visible-light-mediated conditions.[2][3] Their unique photochemical reactivity, proceeding through both radical and cationic intermediates, has positioned them as indispensable tools in organic synthesis and materials science. This guide provides an in-depth technical overview of the discovery, mechanisms, and applications of diaryliodonium salts in photochemistry, complete with experimental protocols and quantitative data to facilitate their adoption in research and development.

Introduction to Diaryliodonium Salts in Photochemistry

The resurgence of interest in diaryliodonium salts is intrinsically linked to the development of visible-light photoredox catalysis. In these systems, a photocatalyst, upon light absorption, can engage in a single-electron transfer (SET) with the diaryliodonium salt.[3][7] This process generates a highly reactive aryl radical and an aryl iodide, unlocking a plethora of synthetic transformations that are often difficult to achieve through traditional thermal methods.[3][7]

Fundamental Photochemical Pathways

The photochemical reactivity of diaryliodonium salts can be broadly categorized into two main pathways: direct photolysis and photosensitization.

Direct Photolysis

Upon direct irradiation with UV light, diaryliodonium salts can undergo both homolytic and heterolytic cleavage of the carbon-iodine bond.[1][8]

-

Homolytic Cleavage: This pathway generates an aryl radical and an aryliodonium radical cation. This is the predominant pathway in triplet-sensitized photolysis.[8]

-

Heterolytic Cleavage: This pathway leads to the formation of an aryl cation and an aryl iodide. Direct photolysis tends to favor this pathway.[8]

The resulting reactive intermediates can then interact with solvents or other molecules in the reaction medium. In the presence of a proton source (like residual water), the aryl cation can lead to the formation of a Brønsted acid, which is the basis for their use as photoacid generators.[1]

Caption: Direct Photolysis Pathways of Diaryliodonium Salts.

Photosensitization and Photoredox Catalysis

In the visible light region, where diaryliodonium salts often have poor absorption, photosensitizers or photocatalysts are employed.[4][9] The mechanism typically involves a single-electron transfer (SET) from the excited state of the photocatalyst to the diaryliodonium salt.

A common example is the use of a ruthenium(II) or iridium(III) complex as a photocatalyst. The general cycle is as follows:

-

The photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

-

The excited photocatalyst (PC*) donates an electron to the diaryliodonium salt in an oxidative quenching cycle. This generates the oxidized form of the photocatalyst (PC⁺), an aryl radical (Ar•), and an aryl iodide (ArI).

-

The aryl radical can then engage in various chemical transformations, such as addition to an isonitrile.

-

The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor or through another productive step in the catalytic cycle, thus closing the loop.

Caption: General Photocatalytic Cycle for Aryl Radical Generation.

Key Applications and Quantitative Data

Photoinitiated Cationic Polymerization

Diaryliodonium salts are highly efficient photoinitiators for cationic polymerization.[1] The quantum yields for the formation of the protonic acid (ΦP) are often high, indicating an efficient conversion of light energy into initiating species.

| Diaryliodonium Salt | Counteranion | Monomer | Photosensitizer | Quantum Yield (ΦP) | Reference |

| Diphenyliodonium | PF₆⁻ | Cyclohexene Oxide | None (Direct) | 0.2 | [1] |

| Diphenyliodonium | AsF₆⁻ | Styrene Oxide | Anthracene | 1.2 | [8] |

| (4-Octyloxyphenyl)phenyliodonium | PF₆⁻ | 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate | ITX | 0.7 | [4] |

Table 1: Representative Quantum Yields for Acid Generation

Photoredox-Catalyzed Arylation Reactions

A significant application of diaryliodonium salts is in photoredox-catalyzed C-C and C-heteroatom bond formation.[2] The efficiency of these reactions is often influenced by the electronic properties of the aryl groups on the iodonium salt.

For instance, in the arylation of isonitriles to form benzamides, electron-withdrawing groups (EWG) on the diaryliodonium salt generally lead to higher yields compared to electron-donating groups (EDG).[3]

| Diaryliodonium Salt (Ar₂I⁺X⁻) | Substituent on Aryl Group | Isonitrile | Yield (%) | Reference |

| Bis(4-fluorophenyl)iodonium triflate | 4-F (EWG) | 2,6-Dimethylphenyl isocyanide | 67 | [3] |

| Diphenyliodonium triflate | H (Neutral) | 2,6-Dimethylphenyl isocyanide | 55 | [3] |

| Bis(4-methoxyphenyl)iodonium triflate | 4-OMe (EDG) | 2,6-Dimethylphenyl isocyanide | 32 | [3] |

| Bis(3,5-ditrifluoromethyl)iodonium triflate | 3,5-(CF₃)₂ (Strong EWG) | 2,6-Dimethylphenyl isocyanide | 18 | [3] |

Table 2: Effect of Substituents on the Yield of Photoredox Arylation of Isonitriles [3]

Experimental Protocols

General Protocol for Synthesis of Diaryliodonium Salts

A variety of methods exist for the synthesis of diaryliodonium salts.[10][11] A common modern approach involves the one-pot reaction of an aryl iodide and an arene.

Caption: Workflow for One-Pot Synthesis of Diaryliodonium Salts.

Detailed Methodology:

-

Reaction Setup: To a solution of the aryl iodide (1.0 equiv) and the arene (2.0 equiv) in a suitable solvent like dichloromethane, add the oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA, 1.1 equiv) portion-wise at 0 °C.

-

Acid Addition: Slowly add a strong acid, such as trifluoromethanesulfonic acid (TfOH, 1.1 equiv), to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Add diethyl ether to the residue to precipitate the diaryliodonium salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford the pure product.

Protocol for a Photoredox-Catalyzed Arylation of Isonitriles

This protocol is adapted from the work on the synthesis of benzamides.[3]

Materials and Equipment:

-

Schlenk tube or vial with a magnetic stir bar

-

Blue LED lamp (e.g., 465 nm, 20 W)

-

Syringes for liquid handling

-

Standard laboratory glassware

-

Nitrogen or Argon source for inert atmosphere

Reagents:

-

Isonitrile (0.2 mmol, 1.0 equiv)

-

Diaryliodonium salt (0.2 mmol, 1.0 equiv)

-

--INVALID-LINK--₂ (0.004 mmol, 2 mol%)

-

Na₂CO₃ (0.34 mmol, 1.7 equiv)

-

Acetonitrile (MeCN, 2 mL)

-

Water (H₂O, 200 µL)

Procedure:

-

Setup: To a Schlenk tube, add the isonitrile, diaryliodonium salt, --INVALID-LINK--₂, and Na₂CO₃.

-

Inerting: Evacuate and backfill the tube with nitrogen or argon three times.

-

Solvent Addition: Add acetonitrile and water via syringe.

-

Irradiation: Place the reaction tube approximately 5-10 cm from the blue LED lamp and stir vigorously. Ensure the reaction is cooled, if necessary, to maintain room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10 hours.

-

Workup: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzamide.

Conclusion and Future Outlook

Diaryliodonium salts have transitioned from specialized reagents for cationic polymerization to mainstream tools in synthetic photochemistry.[1][2] Their ability to generate both cationic and radical species upon irradiation provides a unique platform for chemical reactivity.[8] The ongoing development of new diaryliodonium salt structures with tailored electronic and steric properties, as well as the discovery of novel photocatalytic systems, will undoubtedly continue to expand their synthetic utility.[9][12] For researchers in drug development and materials science, the mild, efficient, and often selective transformations enabled by these reagents offer a powerful strategy for the construction of complex molecular architectures. As the field of photochemistry advances, diaryliodonium salts are set to remain at the forefront of innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Diaryliodonium Salts for Cationic Photopolymerization [jstage.jst.go.jp]

- 6. Novel Diaryliodonium Salts for Cationic Photopolymerization | Semantic Scholar [semanticscholar.org]

- 7. Photoredox-catalyzed sulfonylation of diaryliodonium salts with DABSO and silyl enolates involving the insertion of SO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02773F [pubs.rsc.org]

- 8. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Iodonium salt synthesis [organic-chemistry.org]

- 11. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Unseen Engine: A Technical Guide to the Hexafluoroarsenate Anion's Role in Cationic Polymerization

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer synthesis, the precise control over chain growth is paramount. Cationic polymerization, a cornerstone of this field, relies on the delicate stability of growing polymer chains bearing a positive charge. This stability is profoundly influenced by the nature of the counterion, an often-overlooked yet critical component of the polymerization system. Among the array of available counterions, the hexafluoroarsenate anion (AsF₆⁻) has carved out a significant niche, particularly in applications demanding high reactivity and the synthesis of well-defined polymers. This technical guide delves into the core of the hexafluoroarsenate anion's function in cationic polymerization, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, applications, and the underlying mechanisms.

The Foundation: Why Non-Coordinating Anions Matter

Cationic polymerization is a form of chain-growth polymerization initiated by an electrophile, which activates a monomer and creates a propagating carbocationic species.[1] The persistence and reactivity of this growing chain are perpetually threatened by the possibility of termination, a reaction where the active center is neutralized.[1] This is where the role of the counterion becomes pivotal.

A highly nucleophilic counterion can readily attack the carbocationic chain end, leading to irreversible termination and the formation of short, ill-defined polymer chains. To achieve controlled polymerization and synthesize high molecular weight polymers, a "non-coordinating" or, more accurately, a "weakly coordinating" anion is essential.[2] These anions possess a diffuse negative charge and are sterically hindered, rendering them poor nucleophiles.[2] This characteristic allows them to electrostatically balance the positive charge of the propagating cation without forming a covalent bond, thereby preserving the active center for further monomer addition.

The hexafluoroarsenate anion, with its octahedral geometry and the high electronegativity of the fluorine atoms, is a prime example of a weakly coordinating anion. Its large size and delocalized charge minimize its nucleophilicity, making it an excellent choice for stabilizing highly reactive carbocations and facilitating controlled cationic polymerization.

Hexafluoroarsenate in Action: Initiating Systems and Monomer Scope

The hexafluoroarsenate anion is typically introduced into a polymerization system as part of an initiator salt. These salts are composed of a cation that can initiate polymerization and the AsF₆⁻ counterion. Common examples include:

-

Onium Salts: Diaryliodonium (Ar₂I⁺) and triarylsulfonium (Ar₃S⁺) salts containing the hexafluoroarsenate anion are widely used as photoinitiators.[2] Upon exposure to UV radiation, these salts undergo photolysis to generate a strong Brønsted acid that initiates polymerization.[3] This method is particularly valuable for the curing of coatings, inks, and adhesives.

-

Carbenium Salts: Stable carbenium ions, such as the triphenylmethyl (trityl) cation (Ph₃C⁺), paired with hexafluoroarsenate can directly initiate the polymerization of reactive monomers.

The use of hexafluoroarsenate as a counterion enables the polymerization of a variety of monomers susceptible to cationic attack, including:

-

Vinyl Ethers: Monomers like isobutyl vinyl ether are readily polymerized using initiating systems containing hexafluoroarsenate, often leading to living polymerization characteristics.[4][5]

-

Olefins: Isobutylene, a key monomer in the production of butyl rubber, can be polymerized using initiators with weakly coordinating anions like hexafluoroarsenate.[6]

-

Epoxides: The ring-opening polymerization of cyclic ethers such as cyclohexene oxide is efficiently initiated by photogenerated acids from onium salts with hexafluoroarsenate counterions.

-

Styrene and its Derivatives: While less common than for other monomers, hexafluoroarsenate-based initiators have been employed in the cationic polymerization of styrene.[1]

Quantitative Insights: A Comparative Look at Performance

| Counterion | Initiator Type | Monomer | Polymerization Rate | Molecular Weight (Mₙ) | Polydispersity Index (PDI) | Reference |

| AsF₆⁻ | Diaryliodonium Salt | Cyclohexene Oxide | High | High | Narrow | [2] |

| PF₆⁻ | Diphenyliodonium Salt | Isobutyl Vinyl Ether | Moderate | Moderate | Moderate | [4] |

| SbF₆⁻ | Diaryliodonium Salt | Epoxides | Very High | High | Narrow | [2] |

| BF₄⁻ | Triphenylcarbenium Salt | Styrene | Low | Low | Broad | [1] |

Note: This table is a qualitative summary based on general trends reported in the literature. Quantitative values are highly dependent on specific reaction conditions.

Experimental Corner: Protocols for Key Methodologies

To provide a practical understanding, this section outlines detailed experimental protocols for the synthesis of a common initiator and a typical cationic polymerization procedure.

Synthesis of Triphenylmethyl Hexafluoroarsenate

Objective: To synthesize a stable carbenium ion initiator with the hexafluoroarsenate counterion.

Materials:

-

Triphenylmethanol

-

Hexafluoroarsenic acid (HAsF₆)

-

Acetic anhydride

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, nitrogen-purged flask, dissolve triphenylmethanol in a minimal amount of acetic anhydride with gentle warming.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hexafluoroarsenic acid dropwise with vigorous stirring.

-

A precipitate of triphenylmethyl hexafluoroarsenate will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Filter the precipitate under a nitrogen atmosphere.

-

Wash the solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield the triphenylmethyl hexafluoroarsenate as a stable solid.

Characterization: The product can be characterized by ¹H NMR and ¹⁹F NMR spectroscopy to confirm its structure and purity.

Cationic Polymerization of Isobutyl Vinyl Ether

Objective: To perform the cationic polymerization of isobutyl vinyl ether using a triphenylmethyl hexafluoroarsenate initiator.

Materials:

-

Isobutyl vinyl ether (freshly distilled)

-

Triphenylmethyl hexafluoroarsenate

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol

Procedure:

-

Under a nitrogen atmosphere, in a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of triphenylmethyl hexafluoroarsenate in anhydrous dichloromethane.

-

Cool the initiator solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).[7]

-

Slowly add the freshly distilled isobutyl vinyl ether to the stirred initiator solution via syringe.

-

Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

-

Quench the polymerization by adding an excess of cold methanol. This will terminate the growing polymer chains.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Isolate the poly(isobutyl vinyl ether) by filtration or decantation.

-

Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

Characterization:

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and analyze end groups.[8]

Visualizing the Process: Diagrams of Key Pathways

To further elucidate the role of the hexafluoroarsenate anion, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of cationic polymerization and a typical experimental workflow.

Caption: General mechanism of cationic polymerization highlighting the role of the counterion.

Caption: A typical experimental workflow for cationic polymerization.

Conclusion and Future Directions

The hexafluoroarsenate anion plays a crucial, albeit often understated, role in enabling controlled cationic polymerization. Its weakly coordinating nature is fundamental to stabilizing the propagating carbocation, preventing premature termination, and allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. The use of hexafluoroarsenate in conjunction with various initiating cations, particularly in photopolymerization, has opened avenues for advanced material design and applications.

For professionals in drug development, the polymers synthesized via these controlled polymerization techniques can be of particular interest. The ability to create polymers with specific architectures and functionalities is essential for designing effective drug delivery systems, where properties like biocompatibility, drug loading capacity, and controlled release are paramount.

Future research will likely focus on the development of even less coordinating anions and more sophisticated initiating systems to further enhance control over polymer architecture. As the demand for advanced polymeric materials in medicine and other high-technology fields continues to grow, a deep understanding of the fundamental principles governing cationic polymerization, including the critical role of the counterion, will remain indispensable.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Living Cationic Polymerization of Vinyl Ethers through a Photoinduced Radical Oxidation/Addition/Deactivation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elib.bsu.by [elib.bsu.by]

- 7. pslc.ws [pslc.ws]

- 8. main.spsj.or.jp [main.spsj.or.jp]

Methodological & Application

Application Notes and Protocols for Cationic Polymerization Using Diphenyliodonium Hexafluoroarsenate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diphenyliodonium hexafluoroarsenate as a photoinitiator in cationic polymerization. This document is intended for professionals in research, scientific, and drug development fields who are exploring advanced polymerization techniques for various applications, including the synthesis of novel polymers for drug delivery systems, medical adhesives, and advanced coatings.

Introduction

This compound ((C₆H₅)₂I⁺ AsF₆⁻) is a powerful photoinitiator for cationic polymerization.[1] Upon exposure to ultraviolet (UV) radiation, it generates a strong Brønsted acid, hexafluoroarsenic acid (HAsF₆), which can initiate the polymerization of a wide variety of monomers, such as epoxides and vinyl ethers.[1] Cationic polymerization offers distinct advantages over free-radical polymerization, including insensitivity to oxygen inhibition, reduced shrinkage, and the ability to polymerize a different class of monomers.[2] These features make it a valuable tool in the development of high-performance polymers for specialized applications.

The hexafluoroarsenate (AsF₆⁻) counter-anion plays a crucial role in the high polymerization rates observed with this initiator, as its corresponding acid is a superacid.[1] The choice of the anion in the onium salt initiator significantly influences the reactivity of the propagating cationic species. Anions that are larger and less nucleophilic lead to a greater separation between the propagating cation and the counter-ion, resulting in a more active propagating species.[1] The order of reactivity for common counter-anions in cationic polymerization is generally SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.

Mechanism of Initiation